molecular formula C10H12BrNO B12072920 3-(2-Bromo-5-methylphenoxy)azetidine

3-(2-Bromo-5-methylphenoxy)azetidine

Cat. No.: B12072920
M. Wt: 242.11 g/mol
InChI Key: ZLXVABVRIZGXEK-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methylphenoxy)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methylphenoxy)azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(2-bromo-5-methylphenoxy)azetidine

InChI

InChI=1S/C10H12BrNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

ZLXVABVRIZGXEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC2CNC2

Origin of Product

United States

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